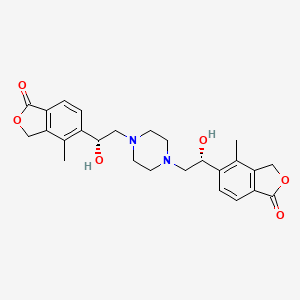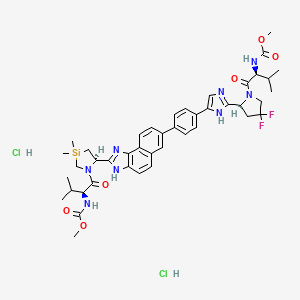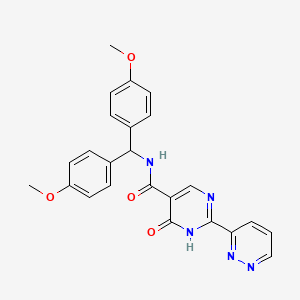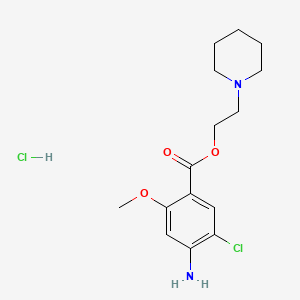
MLi-2-Bio-X
概要
説明
Merck LRRK2 インヒビター-2 は、パーキンソン病に関与するタンパク質キナーゼであるロイシンリッチリピートキナーゼ 2 (LRRK2) を標的とする低分子インヒビターです。 LRRK2 は、キナーゼおよびGTPase 活性を有するマルチドメインタンパク質であり、パーキンソン病に関連する細胞シグナル伝達経路において重要な役割を果たしています . LRRK2 の阻害は、その遺伝的関連性から、パーキンソン病治療薬の開発において主要な焦点となっています .
作用機序
Merck LRRK2 インヒビター-2 は、LRRK2 のキナーゼドメインに結合し、そのキナーゼ活性を阻害することにより、その効果を発揮します。 この阻害は、下流標的のリン酸化を阻害し、これにより、パーキンソン病に関与するさまざまな細胞シグナル伝達経路を調節します . 分子標的は LRRK2 のキナーゼドメインであり、関与する経路はオートファジー、ミトコンドリア恒常性、繊毛形成に関連しています .
生化学分析
Biochemical Properties
MLi-2-Bio-X plays a crucial role in biochemical reactions by inhibiting the activity of leucine-rich repeat kinase 2. This inhibition is highly selective, with this compound demonstrating greater than 295-fold selectivity against a panel of receptors, channels, and over 300 kinases . The compound interacts with leucine-rich repeat kinase 2 by binding to its kinase domain, thereby preventing the phosphorylation of downstream substrates such as Rab GTPases . This interaction is characterized by high potency, with an inhibitory concentration (IC50) of 0.76 nM in cell-free assays, 1.4 nM in cell-based assays, and 3.4 nM in radioligand-binding assays .
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. By inhibiting leucine-rich repeat kinase 2, this compound reduces the phosphorylation of Rab GTPases, which are key regulators of vesicle trafficking and cellular signaling . This reduction in phosphorylation leads to alterations in cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound has been shown to promote mitophagy, a process that is suppressed by leucine-rich repeat kinase 2 activity . Additionally, this compound influences cell function by modulating the activity of other proteins and enzymes that interact with leucine-rich repeat kinase 2.
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the kinase domain of leucine-rich repeat kinase 2, leading to the inhibition of its enzymatic activity. This binding interaction prevents the phosphorylation of downstream substrates, such as Rab GTPases, thereby modulating various cellular processes . This compound also induces dephosphorylation of biomarker sites on leucine-rich repeat kinase 2, including Ser935, which is indicative of the closed conformation of the kinase domain . This inhibition of leucine-rich repeat kinase 2 activity results in changes in gene expression and cellular signaling pathways, ultimately affecting cellular function and metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits high stability and potency, with sustained inhibition of leucine-rich repeat kinase 2 activity observed in both in vitro and in vivo studies . The recovery of leucine-rich repeat kinase 2 activity after washout conditions is slower compared to the phosphorylation of Rab GTPases . Long-term effects of this compound on cellular function include sustained reduction in leucine-rich repeat kinase 2 activity and alterations in cellular signaling pathways and metabolism.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits leucine-rich repeat kinase 2 activity and reduces the phosphorylation of downstream substrates . At higher doses, the compound may exhibit toxic or adverse effects, including off-target interactions and potential toxicity . Threshold effects have been observed, with a certain dosage required to achieve significant inhibition of leucine-rich repeat kinase 2 activity without causing adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interaction with leucine-rich repeat kinase 2 and its downstream substrates. The compound modulates the activity of enzymes and cofactors involved in these pathways, leading to changes in metabolic flux and metabolite levels . By inhibiting leucine-rich repeat kinase 2, this compound affects the phosphorylation state of Rab GTPases, which play a critical role in vesicle trafficking and cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound’s localization and accumulation are influenced by these interactions, which affect its activity and function . This compound has been shown to effectively penetrate cellular membranes and reach its target sites within cells, ensuring its potent inhibitory effects on leucine-rich repeat kinase 2 activity.
Subcellular Localization
The subcellular localization of this compound is primarily determined by its interactions with leucine-rich repeat kinase 2 and other biomolecules. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization is crucial for its activity and function, as it ensures that this compound reaches its target sites and exerts its inhibitory effects on leucine-rich repeat kinase 2.
準備方法
Merck LRRK2 インヒビター-2 の合成には、重要な中間体の調製と最終的なカップリング反応を含む、いくつかのステップが含まれます。 合成経路は、通常、2-アミノキナゾリン誘導体の調製から始まり、その後、目的のインヒビター構造を達成するために、さまざまな官能基修飾が行われます . 工業生産方法は、最終生成物の高収率と高純度を確保するために、温度、溶媒、触媒などの反応条件を最適化することを含みます .
化学反応の分析
Merck LRRK2 インヒビター-2 は、以下を含むいくつかのタイプの化学反応を起こします。
酸化: この化合物は、特定の条件下で酸化されて、さまざまな酸化誘導体を形成することができます。
還元: 還元反応は、分子内の特定の官能基を修飾するために使用できます。
置換: このインヒビターは、特定の原子または基が他の原子または基に置換される置換反応を起こす可能性があります。これらの反応に使用される一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、さまざまな求核剤による置換反応などがあります
科学研究への応用
Merck LRRK2 インヒビター-2 は、以下を含むいくつかの科学研究への応用があります。
化学: LRRK2 インヒビターの構造活性相関を研究するためのツール化合物として使用されます。
生物学: 細胞シグナル伝達経路における LRRK2 の役割を調査するための細胞生物学および分子生物学研究に使用されます。
科学的研究の応用
Merck LRRK2 inhibitor-2 has several scientific research applications, including:
Chemistry: Used as a tool compound to study the structure-activity relationship of LRRK2 inhibitors.
Biology: Employed in cellular and molecular biology studies to investigate the role of LRRK2 in cellular signaling pathways.
類似化合物との比較
Merck LRRK2 インヒビター-2 は、以下のような他の類似化合物と比較されます。
LRRK2-IN-1: LRRK2 の別のタイプ I キナーゼインヒビター。
GNE-7915: 異なる化学構造を持つタイプ I キナーゼインヒビター。
レバスタチニブ、ポナチニブ、GZD-824: 不活性なコンフォメーションで LRRK2 に結合するタイプ II キナーゼインヒビター. Merck LRRK2 インヒビター-2 の独自性は、LRRK2 キナーゼドメインに対する特異的な結合親和性と選択性にあります。これは、LRRK2 関連経路の研究と、新しい治療戦略の開発に役立つ貴重なツールとなっています.
特性
IUPAC Name |
(2R,6S)-2,6-dimethyl-4-[6-[5-(1-methylcyclopropyl)oxy-1H-indazol-3-yl]pyrimidin-4-yl]morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O2/c1-13-10-26(11-14(2)27-13)19-9-18(22-12-23-19)20-16-8-15(28-21(3)6-7-21)4-5-17(16)24-25-20/h4-5,8-9,12-14H,6-7,10-11H2,1-3H3,(H,24,25)/t13-,14+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATUUNJCZCOMUKD-OKILXGFUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C2=NC=NC(=C2)C3=NNC4=C3C=C(C=C4)OC5(CC5)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(C[C@@H](O1)C)C2=NC=NC(=C2)C3=NNC4=C3C=C(C=C4)OC5(CC5)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-[3-[6-[4-(Trifluoromethoxy)phenyl]sulfonyl-2-(trifluoromethyl)-5,11-dihydropyrido[3,2-c][1,5]benzodiazepin-7-yl]-1,2,4-oxadiazol-5-yl]propan-2-ol](/img/structure/B609102.png)
![2-[6-Methyl-1-(2-pyrimidin-2-ylbenzoyl)piperidin-3-yl]oxypyridine-4-carbonitrile](/img/structure/B609104.png)
![4-[[(3aR,9S,9aS)-7-fluoro-4-[4-(trifluoromethoxy)benzoyl]-1,2,3,3a,9,9a-hexahydrocyclopenta[b]quinolin-9-yl]-cyclopropylamino]-4-oxobutanoic acid](/img/structure/B609105.png)





![5-(15-fluoro-8-oxa-3,10-diazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),2(7),3,5,11(16),12,14-heptaen-4-yl)-2-(4-fluorophenyl)-N-methyl-6-[methyl(methylsulfonyl)amino]-1-benzofuran-3-carboxamide](/img/structure/B609114.png)

